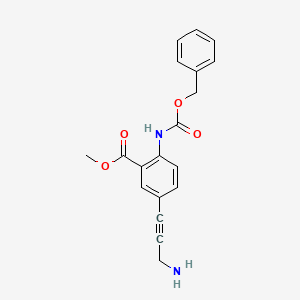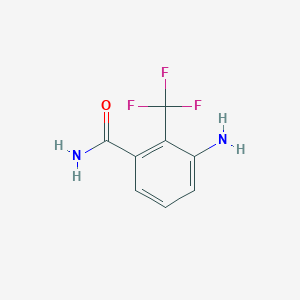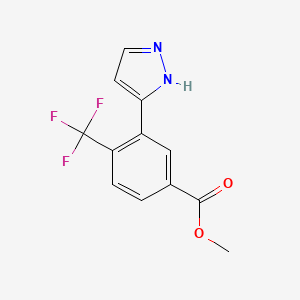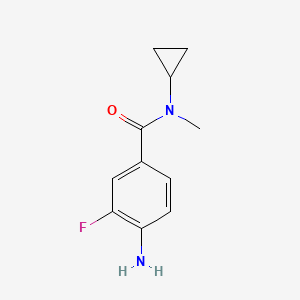
Benzyl 2-(methoxycarbonyl)-4-(3-aminoprop-1-ynyl)phenylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl 2-(methoxycarbonyl)-4-(3-aminoprop-1-ynyl)phenylcarbamate: is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. Its unique structure, which includes a benzyl group, a methoxycarbonyl group, and an aminoprop-1-ynyl group, makes it a subject of interest for researchers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(methoxycarbonyl)-4-(3-aminoprop-1-ynyl)phenylcarbamate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Aminoprop-1-ynyl Group: This can be achieved through the reaction of a suitable alkyne with an amine under specific conditions.
Introduction of the Methoxycarbonyl Group: This step involves the esterification of a carboxylic acid with methanol in the presence of an acid catalyst.
Coupling Reactions: The final step involves coupling the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
Benzyl 2-(methoxycarbonyl)-4-(3-aminoprop-1-ynyl)phenylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
科学的研究の応用
Benzyl 2-(methoxycarbonyl)-4-(3-aminoprop-1-ynyl)phenylcarbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activities.
Medicine: Investigated for its therapeutic properties.
Industry: Utilized in the development of new materials and chemicals.
作用機序
The mechanism of action of Benzyl 2-(methoxycarbonyl)-4-(3-aminoprop-1-ynyl)phenylcarbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context.
類似化合物との比較
Similar Compounds
- 2-(3-aminoprop-1-ynyl)benzonitrile
- 2-(3-aminoprop-1-ynyl)benzenamine
Uniqueness
Benzyl 2-(methoxycarbonyl)-4-(3-aminoprop-1-ynyl)phenylcarbamate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its structure allows for versatile applications and makes it a valuable compound for research and industrial purposes.
特性
分子式 |
C19H18N2O4 |
|---|---|
分子量 |
338.4 g/mol |
IUPAC名 |
methyl 5-(3-aminoprop-1-ynyl)-2-(phenylmethoxycarbonylamino)benzoate |
InChI |
InChI=1S/C19H18N2O4/c1-24-18(22)16-12-14(8-5-11-20)9-10-17(16)21-19(23)25-13-15-6-3-2-4-7-15/h2-4,6-7,9-10,12H,11,13,20H2,1H3,(H,21,23) |
InChIキー |
SMZJIWJKOXSLEP-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C=CC(=C1)C#CCN)NC(=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{[3-Fluoro-4-(thiophen-3-yl)phenyl]methyl}(methyl)amine](/img/structure/B12081592.png)







![Bis(trifluoromethyl)phenyl]ethoxy]-4-(phenylmethyl)-3-morpholinone](/img/structure/B12081656.png)
![6-(1H-Pyrazol-3-yl)-4H-benzo[1,4]oxazin-3-one](/img/structure/B12081660.png)
![Methyl 2-[[[3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B12081661.png)


![2-[(1-Methyl-1H-pyrazol-4-yl)oxy]propanehydrazide](/img/structure/B12081683.png)
